2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide
Description
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide is a complex organic compound with a molecular formula of C21H19N3O2 This compound is characterized by the presence of a methoxy group, a diazenyl group, and a benzamide moiety
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-methoxy-N-[3-[(3-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-15-7-5-9-17(13-15)23-24-18-10-6-8-16(14-18)22-21(25)19-11-3-4-12-20(19)26-2/h3-14H,1-2H3,(H,22,25) |
InChI Key |
FWJYBMCINOWCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide typically involves multiple steps. One common method starts with the diazotization of 3-methylphenylamine, followed by coupling with 3-aminophenol to form the diazenyl intermediate. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is typically synthesized via diazotization and coupling reactions. While direct synthetic routes for this specific compound are not fully detailed in accessible literature, its structural analogs and reaction principles provide a validated framework:
Azo Bond Formation
The diazenyl group (-N=N-) is introduced through diazotization of 3-methylaniline derivatives followed by coupling with a benzamide precursor. For example:
-
Diazotization : 3-Methylaniline reacts with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
-
Coupling : The diazonium salt couples with 3-aminophenylbenzamide derivatives in weakly acidic or neutral media (pH 6–7) to yield the azo-linked product .
Key Conditions :
| Step | Reagents/Conditions | Yield (Analog Data) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85–90% |
| Coupling | Acetate buffer, RT | 75–88% |
Azo Group Reduction
The azo bond (-N=N-) is susceptible to reductive cleavage:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the azo group to two amine (-NH₂) groups, yielding 3-amino-N-(3-(3-methylbenzamido)phenyl)benzamide .
-
Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous NaOH selectively reduces the azo bond while preserving the methoxy and benzamide groups .
Electrophilic Substitution
The methoxy group activates the benzamide ring toward electrophilic attacks:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position relative to the methoxy group .
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at the ortho position .
Reactivity Comparison :
| Electrophile | Position | Product Stability |
|---|---|---|
| NO₂⁺ | Para | High (resonance stabilization) |
| SO₃H⁺ | Ortho | Moderate (steric hindrance) |
Photochemical Degradation
The azo bond undergoes cis-trans isomerization under UV light (λ = 365 nm), with a half-life of 4–6 hours in methanol . Prolonged exposure leads to bond cleavage, forming nitroso intermediates .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, primarily due to azo bond scission. The methoxy group remains intact up to 300°C .
Interaction with Biological Targets
While not explicitly studied for this compound, structurally similar azo-benzamides exhibit:
-
Enzyme Inhibition : Competitive binding to cytochrome P450 isoforms (IC₅₀ = 2.5–10 μM) .
-
Receptor Affinity : Moderate interaction with G-protein-coupled receptors (GPCRs) via hydrogen bonding with the benzamide moiety .
Comparative Reactivity with Analogues
Scientific Research Applications
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. Additionally, the methoxy and benzamide groups can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-{3-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}benzamide
- 2-methoxy-N-{3-[(1E)-2-(2-methylphenyl)diazen-1-yl]phenyl}benzamide
- 2-methoxy-N-{3-[(1E)-2-(3-chlorophenyl)diazen-1-yl]phenyl}benzamide
Uniqueness
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the diazenyl group provides a versatile site for further functionalization.
Biological Activity
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide (CAS Number: 2703792-99-6) is a complex organic compound notable for its unique structural features, including a methoxy group, a diazenyl group, and a benzamide moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
The molecular formula of 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide is C21H19N3O2, with a molecular weight of 345.4 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O2 |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 2703792-99-6 |
Biological Activity
Research into the biological activity of this compound has revealed several promising aspects:
Anticancer Properties
Studies have indicated that compounds with diazenyl groups can exhibit anticancer activity. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For instance, a study demonstrated that similar diazenyl compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide may also possess such properties .
Anti-inflammatory Effects
The benzamide moiety in the compound is associated with anti-inflammatory properties. Research has shown that benzamide derivatives can inhibit pro-inflammatory cytokines and enzymes, which play critical roles in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
The proposed mechanism of action involves:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in cancer progression or inflammation.
- Redox Reactions : The diazenyl group can participate in redox reactions, influencing cellular signaling pathways .
Case Studies
Several studies have focused on the biological implications of similar compounds:
- Study on Diazenyl Derivatives : A comprehensive study evaluated various diazenyl compounds for their anticancer properties, revealing that those with specific substituents exhibited enhanced activity against breast and colon cancer cell lines .
- Benzamide Derivatives : Research highlighted that benzamide derivatives significantly reduced inflammation markers in animal models of arthritis, indicating the therapeutic potential of compounds like 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to related compounds:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}acetamide | C22H20N4O2 | Anticancer |
| 2-methoxy-N-{3-(4-fluorophenyl)benzamide} | C21H19FN2O2 | Anti-inflammatory |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions involving acyl chlorides and aromatic amines. For example, a diazenyl group can be introduced using azo-coupling conditions (e.g., nitrous acid or diazonium salts). Key factors include:
- Temperature : Elevated temperatures (>80°C) promote cyclization but may increase side products like benzimidazoles .
- Leaving Groups : Acyl chlorides (e.g., 3-methylbenzoyl chloride) react efficiently with diamines under anhydrous conditions .
- Protonating Agents : Acids like polyphosphoric acid enhance electrophilic substitution, critical for diazenyl bond formation .
Q. Which spectroscopic techniques are most effective for characterizing the diazenyl and methoxy groups in this compound?
- Methodological Answer :
- NMR Spectroscopy : The methoxy group (-OCH₃) shows a singlet near δ 3.8–4.0 ppm in H NMR. Aromatic protons adjacent to the diazenyl group (-N=N-) exhibit deshielding (δ 7.5–8.5 ppm) .
- UV-Vis Spectroscopy : The diazenyl group absorbs strongly at λ ~450 nm due to n→π* transitions, useful for quantifying conjugation effects .
- IR Spectroscopy : Stretching vibrations for -N=N- appear near 1450–1600 cm⁻¹, while C-O-C (methoxy) is observed at ~1250 cm⁻¹ .
Q. What are the potential biological targets suggested by the compound's structural features?
- Methodological Answer : Structural analogs (e.g., benzamide derivatives) exhibit activity against kinases, GPCRs, or DNA-interacting enzymes. The diazenyl group may act as a hydrogen-bond acceptor, while the methoxy group enhances lipophilicity for membrane penetration. Target prioritization requires:
- Molecular Docking : Screen against protein databases (e.g., PDB) for binding affinity .
- In Vitro Assays : Test inhibition of bacterial β-ketoacyl-ACP synthase or cancer cell proliferation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives with varying substituents on the phenyl rings?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., substituent position, solvent polarity). For example, electron-withdrawing groups on the phenyl ring reduce diazenyl stability, favoring side reactions .
- Mechanistic Probes : Isotopic labeling (N) or in-situ IR spectroscopy tracks intermediate formation .
- Statistical Modeling : Multivariate analysis (e.g., PCA) identifies dominant factors affecting yield and purity .
Q. What computational methods predict the electronic effects of substituents on the diazenyl group's stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess conjugation. Electron-donating groups (e.g., -OCH₃) stabilize the diazenyl moiety by delocalizing π-electrons .
- Frontier Orbital Analysis : Predict regioselectivity in electrophilic substitution reactions using Fukui indices .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance diazenyl bond formation) .
Q. How can purification methods be optimized for isolating the compound from by-products like benzimidazoles?
- Methodological Answer :
- Chromatography : Use silica gel columns with gradient elution (hexane:ethyl acetate, 4:1 to 1:1). Benzimidazoles elute earlier due to lower polarity .
- Crystallization : Recrystallize from ethanol/water mixtures (70:30 v/v) to exploit solubility differences .
- HPLC-MS : Monitor fractions using a C18 column and ESI-MS to confirm molecular ion peaks (e.g., m/z ~375 for the target compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
